3-Methyl-1-octadecylimidazolium chloride
Overview
Description
Synthesis Analysis
- Synthesis Techniques : The synthesis of imidazolium chloride compounds, such as 1,3-dimethylimidazolium-2-carboxylate, often involves reactions like N-alkylation and C-carboxylation, producing good yield and forming crystal structures with significant features (Holbrey et al., 2003).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of imidazolium chloride salts often exhibits interesting features, such as hydrogen bonding and specific stacking arrangements (Zhang et al., 2013).
Chemical Reactions and Properties
- Reactivity and Stability : These compounds are known for participating in complex formation and showing stability under various conditions. For example, their interaction with nitratodioxouranate(VI) anions has been studied, demonstrating their reactivity and structural stability (Bradley et al., 2004).
Physical Properties Analysis
- Hydrogen Bonding Network : The presence of hydrogen bonding networks in imidazolium chloride salts like 1-butyl-3-methylimidazolium chloride is a notable physical property, contributing to their unique structure and behavior (Saha et al., 2003).
Chemical Properties Analysis
- Ionic Interactions : These compounds show significant ionic interactions, as evidenced in various studies. For example, the structure and electrochemical properties of 1-alkyl-3-methylimidazolium chloride salts have been extensively investigated, revealing detailed insights into their ionic nature and interactions (Downard et al., 2004).
Scientific Research Applications
Polymer Science : Ding et al. (2008) explored the modification of Na-montmorillonite with 1-Octadecyl-3-methylimidazolium chloride to create organo-montmorillonite (OMMT). This study analyzed how OMMT affects the melting intercalation of polypropylene (PP), revealing insights into the interlayer micro-circumstances of OMMT and their impact on polymer processing (Ding et al., 2008).
Physical Chemistry : Hunt (2007) investigated 1-Butyl-3-methyl-imidazolium chloride and its derivatives, focusing on how modifications in its structure affect properties like hydrogen bonding, viscosity, and melting points. This research provides insight into the counter-intuitive behavior of these ionic liquids in terms of their physical properties (Hunt, 2007).
Medical Research : De Campos et al. (2020) studied the anti-tumor effects of various imidazolium salts, including 1-n-octadecyl-3-methylimidazolium chloride, on oral squamous cell carcinoma. This research highlighted the potential of these compounds in cancer treatment due to their selective effects on cancer cells (De Campos et al., 2020).
Nanotechnology : Yang et al. (2014) synthesized long-chain alkyl imidazolium based ionic liquids for the creation of small nickel nanoparticles. This approach offers potential applications in areas like carbon nanotube growth (Yang et al., 2014).
Analytical Chemistry : Qiu et al. (2011) developed new liquid chromatography adsorbents using 1-vinyl-3-octadecylimidazolium bromide. The study demonstrated the unique shape selectivity of these materials for separating complex mixtures like polycyclic aromatic hydrocarbons (Qiu et al., 2011).
Safety And Hazards
3-Methyl-1-octadecylimidazolium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The long-term toxicities of ionic liquids like 3-Methyl-1-octadecylimidazolium chloride over generations lacked intensive investigation . Therefore, future research should focus on understanding the potential risk for the aquatic ecosystem induced by ionic liquids and the damage done by these chemicals to the aquatic environment .
properties
IUPAC Name |
1-methyl-3-octadecylimidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGSWXECDJESI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370174 | |
Record name | NSC-747269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-octadecylimidazolium chloride | |
CAS RN |
171058-19-8 | |
Record name | NSC-747269 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-747269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.